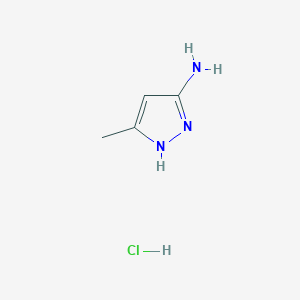
4-((1H-imidazol-4-yl)sulfonyl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds with the imidazol-1-yl moiety involves strategic approaches to incorporate the desired functional groups. Studies on related compounds demonstrate the feasibility of synthesizing complex molecules that include imidazol-1-yl groups and sulfonyl functionalities through multi-step reactions. For example, the synthesis of N-substituted imidazolylbenzamides shows the potential to replace the methylsulfonylamino group with a 1H-imidazol-1-yl moiety, indicating the versatility of imidazole in medicinal chemistry synthesis (Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds containing the imidazol-1-yl group has been characterized by various spectroscopic methods. For instance, the structure of "4-Imidazol-1-yl-butane-1-sulfonic acid" was elucidated using FT-IR and NMR spectroscopy, which could provide a basis for understanding the structural aspects of the target compound by analogy (Khaligh et al., 2019).
Chemical Reactions and Properties
Chemical reactivity and properties of imidazole-containing compounds are diverse, reflecting their potential in various chemical transformations. For example, the use of imidazole-1-sulfonyl azide as a diazotransfer reagent highlights the chemical reactivity of the imidazole group in synthesizing azides and diazo compounds, indicating the versatility of imidazole-based reagents in organic synthesis (Goddard-Borger & Stick, 2007).
Physical Properties Analysis
The physical properties of imidazole derivatives, including solubility, melting points, and stability, are influenced by their molecular structure. The stability of imidazole-1-sulfonyl azide hydrogen sulfate, for example, showcases the importance of substituents in determining the physical characteristics of imidazole-containing compounds, which can be extrapolated to understand the physical behavior of the target compound (Potter et al., 2016).
Chemical Properties Analysis
The chemical properties of imidazole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their applications. The catalytic activity of imidazole-based compounds, as demonstrated by "4-Imidazol-1-yl-butane-1-sulfonic acid" in catalyzing acetylation reactions, provides insight into the reactivity of such compounds (Khaligh et al., 2019).
properties
IUPAC Name |
4-(1H-imidazol-5-ylsulfonyl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c24-18(20-9-4-8-16-6-2-1-3-7-16)22-10-5-11-23(13-12-22)27(25,26)17-14-19-15-21-17/h1-3,6-7,14-15H,4-5,8-13H2,(H,19,21)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFPNNDDEVSXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride](/img/structure/B2488057.png)

![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]ethanol](/img/structure/B2488060.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2488062.png)
![1-[(4-methylphenyl)methyl]-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2488063.png)
![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2488064.png)



